![molecular formula C22H20S B14008960 9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- CAS No. 81536-13-2](/img/structure/B14008960.png)
9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- is a chemical compound with the molecular formula C22H20S It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a 2,4,6-trimethylphenylthio group attached to the 9th position of the fluorene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- typically involves the reaction of 9H-fluorene with 2,4,6-trimethylphenylthiol under specific conditions. A common method includes:
Starting Materials: 9H-fluorene and 2,4,6-trimethylphenylthiol.
Catalysts: Often, a base such as sodium hydride (NaH) is used to deprotonate the thiol group.
Solvents: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The mixture is typically heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of aromatic compounds with biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- involves its interaction with molecular targets through its aromatic and thio groups. These interactions can affect various biochemical pathways, potentially leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
9H-Fluorene,9-(phenylmethylene)-: Another fluorene derivative with a phenylmethylene group.
9H-Fluorene,2,4,6-trinitrophenol: A fluorene derivative with nitro groups, known for its explosive properties.
Uniqueness
9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- is unique due to the presence of the 2,4,6-trimethylphenylthio group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with aromatic and sulfur-containing compounds.
Propiedades
Número CAS |
81536-13-2 |
|---|---|
Fórmula molecular |
C22H20S |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
9-(2,4,6-trimethylphenyl)sulfanyl-9H-fluorene |
InChI |
InChI=1S/C22H20S/c1-14-12-15(2)21(16(3)13-14)23-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-13,22H,1-3H3 |
Clave InChI |
VHTMXGXGHDTJGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)SC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



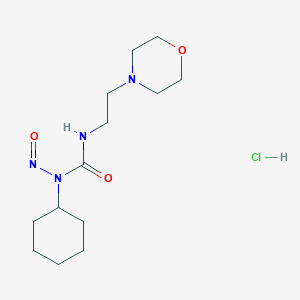
![2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B14008886.png)

![4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B14008897.png)
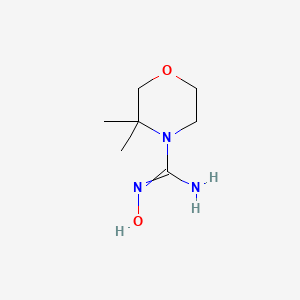
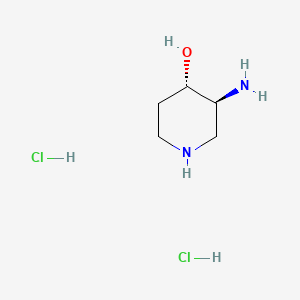
![3-[(4-Bromo-3-methylphenyl)methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B14008912.png)
![Ethyl S-[chloro(dimethyl)stannyl]cysteinate](/img/structure/B14008916.png)
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one](/img/structure/B14008928.png)

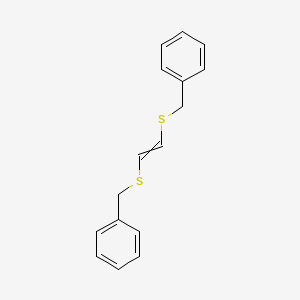
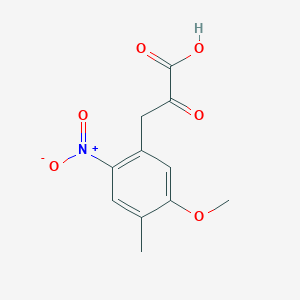
![Ethyl 2-[[2-carbamoyl-5-(4-chlorophenyl)thiophen-3-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate](/img/structure/B14008935.png)
